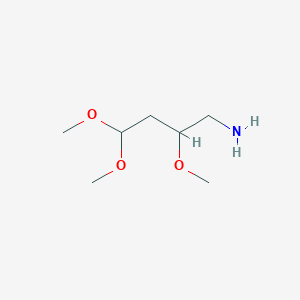

2,4,4-Trimethoxybutan-1-amine

Descripción

Overview of the Significance of 2,4,4-Trimethoxybutan-1-amine in Synthetic Chemistry

This compound has emerged as a significant reagent in modern organic synthesis, primarily recognized for its role in a novel and practical method for preparing N-acylpyrroles. organic-chemistry.orgnih.gov This method involves the condensation of carboxylic acids with this compound, which is then followed by an acid-mediated cyclization to create the pyrrole (B145914) ring. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org The significance of this process lies in its high tolerance for a wide variety of functional groups, a feature that overcomes the limitations of traditional synthetic methods which often necessitate harsh conditions or complex activation steps. organic-chemistry.org

The key to this methodology is the amine this compound, which can be synthesized in two steps from the inexpensive starting material 1,1,3,3-tetramethoxypropane. organic-chemistry.orgacs.orgacs.org The resulting N-acylpyrroles are highly versatile intermediates. organic-chemistry.org They function as activated acid derivatives capable of reacting with various nucleophiles to form esters and amides. acs.org Furthermore, they can be converted into other important carbonyl compounds, including aldehydes and ketones, making them valuable building blocks in the synthesis of complex molecules. organic-chemistry.orgacs.org The reaction conditions are notably mild and are compatible with both electron-donating and withdrawing substituents on aromatic carboxylic acids, as well as aliphatic and unsaturated variants. organic-chemistry.orgacs.org Even sterically hindered carboxylic acids and sensitive functional groups such as Boc, MOM, and TBS are well-tolerated. organic-chemistry.orgacs.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1370360-21-6 sigmaaldrich.com |

| Molecular Formula | C₇H₁₇NO₃ sigmaaldrich.comuni.lu |

| Molecular Weight | 163.21 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| InChI Key | LRPLRCNAFFDJHA-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| SMILES String | COC(OC)CC(CN)OC sigmaaldrich.com |

Foundational Context of Amine-Functionalized Organics in Advanced Synthesis

Amine-functionalized organic molecules are a cornerstone of advanced synthesis, valued for their reactivity and ability to introduce nitrogen-containing functionalities into a wide array of structures. These compounds are pivotal in diverse fields, from materials science to medicinal chemistry. For instance, amine-functionalized metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have garnered significant attention for applications in catalysis and CO₂ capture, largely due to the basicity and reactive nature of the amino groups. nih.govrsc.orgacs.org The direct installation of amine groups into these frameworks is a key area of research, with strategies being developed for facile, site-selective synthesis. nih.govacs.org

In the specific context of this compound, its primary amine group is the critical functional component that enables its utility. The amine participates in a condensation reaction with carboxylic acids, forming an amide intermediate. acs.orgacs.org This transformation is a classic and fundamental reaction in organic chemistry, but its application here, as a prelude to a cyclization that forms a stable, yet reactive, N-acylpyrrole, showcases a sophisticated use of the amine's inherent nucleophilicity. acs.org This strategy provides an efficient pathway to access carbonyl functionalities under mild conditions, a persistent goal in the synthesis of complex molecules. organic-chemistry.orgacs.org The development of reagents like this compound highlights the ongoing innovation in creating specialized, amine-functionalized tools for modern synthetic challenges.

Table 2: Synthesis of this compound

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1 | 1,1,3,3-tetramethoxypropane (2), trimethylsilyl (B98337) cyanide, boron trifluoride etherate | Nitrile (3) | 92% acs.orgacs.org |

| 2 | Reduction of Nitrile (3) with LiAlH₄, followed by distillation | this compound (1) | 73% acs.orgacs.org |

Scope and Research Objectives Pertaining to this compound

The primary research objective associated with this compound has been the development of a more practical and versatile method for the synthesis of N-acylpyrroles. nih.govacs.org N-acylpyrroles are recognized for their unique reactivity, serving as stable yet activated acid derivatives useful in a variety of transformations. acs.org Traditional methods for their preparation often suffer from limitations, including harsh reaction conditions and incompatibility with sensitive functional groups. organic-chemistry.org

The research, therefore, aimed to establish a synthetic procedure that was both efficient and highly tolerant of diverse chemical functionalities. nih.govorganic-chemistry.org Studies successfully demonstrated that using this compound allows for the conversion of a wide range of carboxylic acids into their corresponding N-acylpyrroles in good to excellent yields. acs.org A key finding was the method's compatibility with various aromatic, aliphatic, and unsaturated carboxylic acids, as well as those bearing common protecting groups. organic-chemistry.orgacs.org Notably, the process was shown to proceed without racemization for chiral substrates like Boc-L-phenylalanine. organic-chemistry.orgacs.org The overarching goal was to provide a robust tool for synthetic chemists, enabling easier access to aldehydes, ketones, esters, and amides via the N-acylpyrrole intermediate, thereby streamlining the synthesis of complex, biologically relevant molecules. organic-chemistry.orgacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,4-trimethoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLRCNAFFDJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4,4 Trimethoxybutan 1 Amine

Fundamental Reaction Pathways Involving the Amine Functionality of 2,4,4-Trimethoxybutan-1-amine

No specific research data is available for the fundamental reaction pathways of this compound.

Role of the Methoxy (B1213986) Groups in Modulating Reactivity and Regioselectivity

There are no mechanistic studies or specific data detailing the role of the methoxy groups in modulating the reactivity and regioselectivity of this compound.

Mechanistic Studies of Condensation Reactions Utilizing this compound

Specific mechanistic studies of condensation reactions involving this compound have not been reported in the scientific literature.

Applications of 2,4,4 Trimethoxybutan 1 Amine As a Synthetic Building Block

Utilization in Heterocyclic Compound Synthesis

The primary application of 2,4,4-Trimethoxybutan-1-amine in heterocyclic synthesis lies in its ability to serve as a masked 1,4-dicarbonyl equivalent, a key component in the Paal-Knorr pyrrole (B145914) synthesis. This strategy provides an efficient pathway to various pyrrole-containing structures.

Synthesis of N-Acylpyrroles via Condensation and Acid-Mediated Cyclization

A highly effective method for the preparation of N-acylpyrroles utilizes a two-step sequence involving this compound. researchgate.netorganic-chemistry.org The synthesis commences with the condensation of a carboxylic acid with this compound to form an intermediate amide. This is followed by an acid-mediated cyclization, which proceeds under mild conditions to furnish the desired N-acylpyrrole. researchgate.netorganic-chemistry.org This method is advantageous as it avoids the harsh conditions or complex activation steps often required in traditional methods for synthesizing these valuable intermediates. researchgate.net N-acylpyrroles are recognized as highly reactive acid derivatives that serve as pivotal precursors in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org

A significant advantage of synthesizing N-acylpyrroles from this compound is the high tolerance of the reaction conditions for a wide array of functional groups. researchgate.netorganic-chemistry.org The process is compatible with both electron-donating and electron-withdrawing substituents on aromatic carboxylic acids. Furthermore, aliphatic and α,β-unsaturated carboxylic acids are also readily converted to their corresponding N-acylpyrroles. organic-chemistry.org The mildness of the reaction conditions ensures the compatibility of sensitive protecting groups such as Boc, MOM, and TBS. researchgate.net Even sterically hindered carboxylic acids can be successfully employed. Notably, the synthesis can be performed with chiral carboxylic acids, such as Boc-L-phenylalanine, without causing racemization. researchgate.net

| Carboxylic Acid Substrate | Functional Groups Present | Reported Yield |

|---|---|---|

| 4-Methoxybenzoic acid | Electron-donating group (aromatic) | High |

| 4-Nitrobenzoic acid | Electron-withdrawing group (aromatic) | High |

| Cyclohexanecarboxylic acid | Aliphatic | Good |

| (E)-Cinnamic acid | α,β-unsaturated | Good |

| Boc-L-phenylalanine | Boc protecting group, chiral center | Good (no racemization) |

| (R)-2-((tert-Butyldimethylsilyl)oxy)-2-phenylacetic acid | TBS protecting group, sterically hindered | Moderate |

N-acylpyrroles are valuable synthetic intermediates due to their ability to be readily converted into a variety of carbonyl compounds. researchgate.netorganic-chemistry.org Their reactivity as activated acid derivatives allows them to react with a range of nucleophiles. chemistrysteps.comucsb.edu This versatility makes the synthesis of N-acylpyrroles from this compound a practical route to access diverse carbonyl functionalities under mild conditions. researchgate.net

Aldehydes and Ketones : The transformation of N-acylpyrroles into aldehydes and ketones can be achieved, providing a useful alternative to other synthetic methods. researchgate.netresearchgate.net

Esters and Amides : N-acylpyrroles react with alcohols and amines to generate the corresponding esters and amides, respectively. researchgate.netchemistrysteps.com This acylating capability is a key feature of their synthetic utility. organic-chemistry.org

In the realm of asymmetric synthesis, α,β-unsaturated N-acylpyrroles have been demonstrated to function as highly reactive monodentate surrogates for α,β-unsaturated esters. nih.gov This is particularly significant because catalytic asymmetric 1,4-additions to α,β-unsaturated esters are a fundamental method for producing versatile chiral building blocks. nih.gov The N-acylpyrrole moiety in these surrogates can be easily transformed into various other functional groups, enhancing their synthetic value. nih.gov The high reactivity of these compounds has been showcased in catalytic asymmetric epoxidation and Michael reactions. nih.gov

The utility of N-acylpyrroles derived from methods involving precursors like this compound extends to the stereoselective synthesis of complex molecular architectures. The α,β-unsaturated N-acylpyrroles serve as effective substrates in various asymmetric reactions. For example, they have been successfully employed in direct catalytic asymmetric Michael reactions of hydroxyketones, yielding adducts with good diastereoselectivity and enantioselectivity. nih.gov This represents a significant advancement, as it is the first direct catalytic asymmetric Michael reaction of an unmodified ketone to an α,β-unsaturated carboxylic acid derivative. nih.gov Furthermore, a sequential Wittig olefination followed by catalytic asymmetric epoxidation using these surrogates provides an efficient one-pot synthesis of optically active epoxides from a variety of aldehydes in high yield and enantiomeric excess. nih.gov

Formation of Specific Pyrrole Derivatives (e.g., Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate)

The synthesis of the pyrrole ring for specific, highly substituted derivatives such as Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate can conceptually follow the Paal-Knorr methodology, where a 1,4-dicarbonyl compound or its equivalent is condensed with an amine. While direct synthesis of this specific compound from this compound is not explicitly detailed in the surveyed literature, the formation of related N-aminopyrroles can be achieved through the reaction of 2,5-dimethoxytetrahydrofuran (a common 1,4-dicarbonyl surrogate) with hydrazines. nih.gov

Based on a thorough review of the available scientific literature, there is no specific information detailing the applications of the chemical compound This compound in the contexts outlined in the requested article structure.

Searches for this specific compound in relation to amidation reactions, its functional group compatibility in such processes, or its role as an intermediate in the synthesis of biologically active compounds and quinolone antibiotics did not yield any relevant research findings or publications.

Therefore, it is not possible to generate the requested article focusing on the chemical compound “this compound” as the specific data and research necessary to populate the outlined sections are not available in the public domain. General information on amidation reactions, the synthesis of biologically active scaffolds, and the production of quinolone antibiotics is extensive, but a direct link to "this compound" as a synthetic building block in these areas is not documented in the accessible scientific literature.

Theoretical and Computational Investigations of 2,4,4 Trimethoxybutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent reactivity of 2,4,4-Trimethoxybutan-1-amine. Employing methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations with various basis sets (e.g., 6-31G*, cc-pVTZ), researchers can model the molecule's electron distribution and energy levels.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For this compound, the lone pair of electrons on the nitrogen atom of the primary amine group is expected to significantly contribute to the HOMO, making it a primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the carbon-oxygen and carbon-nitrogen antibonding orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In the case of this compound, these maps would highlight the electron-rich regions around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic interaction, and electron-deficient areas, likely around the hydrogen atoms of the amine group.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | 0.095 | 2.59 |

Note: Data is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, such as its well-documented use in the synthesis of N-acylpyrroles. acs.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition states (TS), which are the energy maxima along the reaction coordinate, and any intermediates.

Table 2: Calculated Activation Energies for a Hypothetical Reaction Pathway (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Amide Formation | TS1 | 15.2 |

| Cyclization | TS2 | 22.5 |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Stereochemical Considerations

The flexibility of the butyl chain in this compound allows for multiple conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the stable conformers and determine their relative energies. By systematically rotating the single bonds (dihedral angles), a potential energy surface can be generated, revealing the energy minima corresponding to stable conformations.

The stereochemistry of this compound is also an important aspect. The presence of a chiral center at the C1 position (bearing the amine group) means that the molecule can exist as a pair of enantiomers. Computational studies can help in understanding the stereochemical outcomes of reactions involving this compound, for example, by modeling the transition states of reactions with chiral reagents to predict which diastereomeric pathway is favored.

Table 3: Relative Energies of Stable Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 65 |

| B | 180° (anti) | 0.85 | 30 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Intermolecular Interactions

The primary amine and the methoxy (B1213986) groups of this compound are capable of forming hydrogen bonds. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric properties. This information is crucial for understanding the solubility and reactivity of the compound in different solvents. Furthermore, simulations of the molecule in its liquid state can provide insights into its bulk properties, such as density and viscosity.

Table 4: Analysis of Intermolecular Interactions from MD Simulation (Hypothetical Data)

| Interaction Type | Average Distance (Å) | Average Lifetime (ps) |

|---|---|---|

| N-H···O (solvent) | 2.9 | 3.5 |

Note: Data is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms for 2,4,4 Trimethoxybutan 1 Amine

Exploration of Novel Catalytic Systems for 2,4,4-Trimethoxybutan-1-amine Transformations

The primary known application of this compound is in the synthesis of N-acylpyrroles. This transformation involves an initial condensation with a carboxylic acid to form an amide, followed by an acid-mediated cyclization and elimination of methanol to generate the pyrrole (B145914) ring. organic-chemistry.org This acid-mediated step is itself a form of catalysis, but it opens the door to exploring a wider range of catalytic systems to control and diversify the reactivity of this amine.

Future research could focus on transition-metal-catalyzed reactions. The primary amine group is an excellent handle for reactions such as hydroamination and hydroaminoalkylation, which represent highly atom-economical methods for synthesizing more complex amines. acs.org Furthermore, catalytic systems involving palladium, copper, or nickel could be investigated for C-N cross-coupling reactions, potentially using derivatives of this compound. Homogeneous transition metal-catalyzed hydrosilylation is another established method for amine synthesis and transformations that could be applied. rsc.org

Enzymatic catalysis offers a green and highly selective alternative. Biocatalysts like transaminases could be explored for stereoselective transformations, either in the synthesis of chiral variants of the amine or in its subsequent reactions. The combination of enamine activation with transition metal catalysis is an emerging strategy that allows for novel chemical transformations not achievable by either method alone. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Transformation | Product Type | Potential Benefits |

|---|---|---|---|

| Acid Catalysis | Intramolecular Cyclization (Post-amidation) | N-Substituted Pyrroles | Established route, access to key heterocycles. organic-chemistry.org |

| Transition Metal (e.g., Rh, Pd) | Hydroamination/Hydroaminoalkylation | Complex Secondary/Tertiary Amines | High atom economy, direct C-N bond formation. acs.org |

| Transition Metal (e.g., Cu, Pd) | C-N Cross-Coupling Reactions | Aryl or Vinyl Amines | Formation of valuable C(sp²)-N bonds. |

| Biocatalysis (e.g., Transaminases) | Asymmetric Synthesis/Derivatization | Chiral Amines | High enantioselectivity, mild conditions. |

| Dual Enamine/Metal Catalysis | α-Functionalization | α-Substituted Carbonyls | Novel reactivity and access to complex chiral structures. nih.gov |

Development of Asymmetric Synthesis Methodologies Leveraging this compound

Chiral amines are critical structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govacs.org The development of methods to produce enantiomerically pure this compound or to use it in asymmetric synthesis is a significant area for future exploration.

Currently, there are no established methods for the asymmetric synthesis of this specific amine. A promising future approach would be the asymmetric hydrogenation of a suitable prochiral imine precursor. nih.govacs.org This method is one of the most direct and efficient strategies for preparing α-chiral amines and has been implemented on an industrial scale for other compounds. nih.gov Alternatively, the asymmetric reductive amination of a corresponding prochiral ketone could be investigated using transition metal catalysts with chiral ligands or organocatalysts. rsc.org

Once a chiral version of this compound is accessible, it could be employed as a chiral building block. For instance, its known conversion to N-acylpyrroles could be used to generate chiral pyrrole derivatives without racemization, a feature already demonstrated when using chiral carboxylic acids like Boc-L-phenylalanine. organic-chemistry.org The amine could also be explored as a chiral auxiliary or as a component in the formation of chiral nucleophilic catalysts, a field where chiral amines have a tremendous impact. acs.org

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which aligns with the principles of efficiency and green chemistry. researchgate.net Primary amines are frequent participants in many well-known MCRs, and this compound is an ideal candidate for exploration in this context.

The Mannich reaction, a three-component reaction involving an amine, an aldehyde (like formaldehyde), and a carbonyl compound, could utilize this compound to produce novel β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.orgnih.gov These products would contain the unique trimethoxybutyl moiety, offering a handle for further synthetic transformations.

Another key MCR is the Ugi four-component reaction (U-4CR), which combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. nih.gov The integration of this compound as the amine component would lead to highly functionalized and complex molecular scaffolds in a single, efficient step. The resulting products would be valuable for creating libraries of compounds for drug discovery.

Table 2: Hypothetical Ugi Reaction Incorporating this compound

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | N-(1-(tert-butylamino)-2-oxo-2-phenylethyl)-N-(2,4,4-trimethoxybutyl)acetamide |

Investigation of Sustainable and Green Chemistry Routes for its Synthesis and Applications

The principles of green chemistry, which focus on reducing waste, using renewable resources, and improving energy efficiency, are central to modern chemical synthesis. rsc.orgbenthamdirect.comrsc.org Evaluating and improving the sustainability of the synthesis and applications of this compound is a crucial future direction.

The known synthesis of the amine begins with the inexpensive 1,1,3,3-tetramethoxypropane. organic-chemistry.org A future green chemistry approach would involve assessing this pathway using metrics like atom economy and E-factor (environmental factor) and exploring improvements. This could involve using catalysts to improve yields and reduce byproducts or sourcing starting materials from renewable, bio-based feedstocks. rsc.org

Pedagogical Applications of this compound as a Model Compound in Organic Chemistry Education

While not currently a standard reagent in educational settings, this compound possesses features that make it a potentially valuable tool for teaching fundamental concepts in organic chemistry. teachy.aiuniversalclass.com Its structure uniquely combines the reactivity of a primary amine with that of acetals.

This compound could serve as an excellent model in undergraduate organic chemistry labs for several topics:

Heterocyclic Synthesis: The Fukuyama pyrrole synthesis using this amine is a practical and robust method to demonstrate the construction of a key aromatic heterocycle from acyclic precursors. organic-chemistry.orgorganic-chemistry.org

Protecting Groups and Masked Functionality: The 2,4,4-trimethoxybutyl group acts as a masked form of a γ-amino aldehyde. The acid-mediated cyclization to a pyrrole unmasks this latent functionality, providing a clear example of how protecting groups (in this case, the acetals) are used and removed in a tandem reaction.

Reaction Mechanisms: The transformation into a pyrrole provides a platform for teaching students about several fundamental mechanistic steps, including amide formation, acetal hydrolysis, iminium ion formation, intramolecular cyclization (enamine chemistry), and elimination. nih.gov

Spectroscopic Analysis: The starting amine and the resulting N-acylpyrrole product have distinct spectroscopic signatures (NMR, IR, Mass Spectrometry), making the reaction an excellent case study for structural elucidation.

Broader Impact and Interdisciplinary Research Opportunities

The true impact of developing new synthetic methodologies for a compound like this compound lies in the applications of the molecules it can help create. The pyrrole scaffold, which is readily accessible from this amine, is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs and bioactive natural products. uctm.edualliedacademies.orgnih.gov

This connection opens up significant interdisciplinary research opportunities:

Medicinal Chemistry: By providing a reliable route to diverse N-acylpyrroles, research on this amine can directly support drug discovery programs. organic-chemistry.org Medicinal chemists could use this method to rapidly synthesize libraries of pyrrole-containing compounds for screening against various biological targets.

Materials Science: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. novapublishers.com Developing new routes to functionalized pyrroles could lead to the creation of novel polymers with tailored electronic, optical, or physical properties for use in sensors, electronics, and energy storage devices.

Agrochemicals: Many successful herbicides and pesticides are nitrogen-containing heterocyclic compounds. New synthetic routes enabled by this compound could be applied to the synthesis of novel agrochemicals.

Future progress will depend on collaborations between synthetic organic chemists, who can develop and optimize the reactions, and experts in these applied fields, who can test and utilize the resulting compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,4-Trimethoxybutan-1-amine, and how can its purity be optimized?

- Synthesis : A widely used method involves condensation of carboxylic acids with this compound to form an intermediate amide, followed by acid-mediated cyclization (e.g., using camphorsulfonic acid, CSA) to yield N-acylpyrroles in high yields (>90%) . The reaction is typically performed in toluene at 90°C for 1 hour, with functional group tolerance demonstrated for esters, halides, and heterocycles .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended. Analytical HPLC or GC-MS can confirm purity (>97%) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Structural Confirmation : Use H/C NMR to verify methoxy group positions and amine functionality. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection ensures minimal impurities .

Q. What safety precautions are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under refrigeration (2–8°C) in a dry, well-ventilated area. Incompatible with strong oxidizers and organic peroxides .

Advanced Research Questions

Q. How do reaction conditions influence the cyclization efficiency of this compound derivatives?

- Catalyst Selection : CSA outperforms other acids (e.g., HCl, TFA) in cyclization, achieving >90% yield due to its mild acidity and solubility in toluene .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce cyclization rates, while non-polar solvents (toluene) enhance reaction efficiency by stabilizing intermediates .

Q. What mechanistic insights explain the functional group tolerance in N-acylpyrrole synthesis using this compound?

- The amine’s methoxy groups act as electron-donating substituents, stabilizing the intermediate amide via resonance. This minimizes side reactions (e.g., hydrolysis) even with electron-withdrawing groups on carboxylic acids . Kinetic studies suggest a stepwise mechanism: amide formation precedes rate-determining cyclization .

Q. How can researchers resolve contradictions in reported yields for this compound-based reactions?

- Variable Catalysts : Discrepancies arise from acid strength differences (e.g., CSA vs. HSO). Standardize catalysts and monitor reaction progress via TLC .

- Impurity Interference : Trace moisture or residual solvents (e.g., DMF) can inhibit cyclization. Pre-dry reagents and solvents over molecular sieves .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming methoxy-substituted byproducts. Neutral buffers (pH 6–8) are optimal for aqueous work .

- Thermal Stability : Decomposition occurs above 150°C, detected via DSC. Short-term heating (<100°C) during synthesis is safe .

Q. How is this compound applied in the total synthesis of complex natural products?

- Case Study : It served as a key intermediate in the total synthesis of gelsemoxonine, enabling efficient construction of a pyrrole ring critical to the alkaloid’s scaffold . The method’s scalability (up to 50 g batches) supports industrial research .

Methodological Best Practices

- Reaction Scale-Up : For large-scale synthesis, replace toluene with safer solvents (e.g., cyclopentyl methyl ether) to reduce flammability risks .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Collaborate with certified waste handlers for environmentally safe processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.